Fmoc-2,3-dehydroval-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

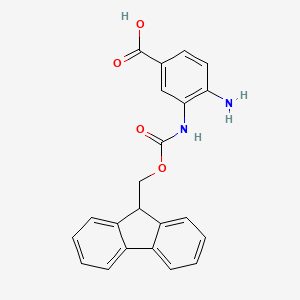

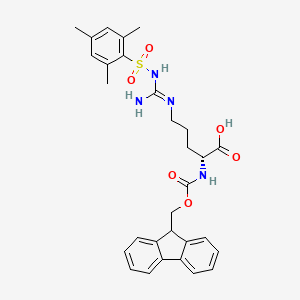

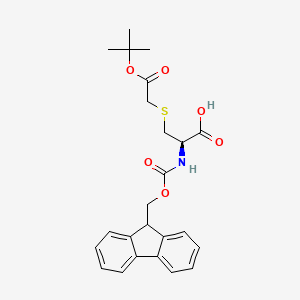

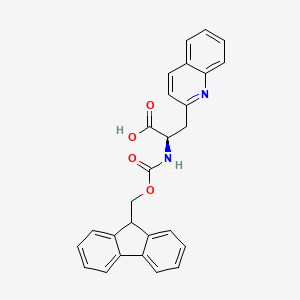

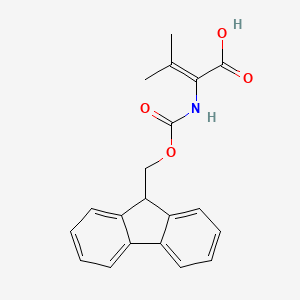

Fmoc-2,3-dehydroval-OH, also known as Fmoc-Dhval-OH, is an organic compound that has numerous applications in scientific research. It is an amino acid derived from the amino acid valine and is an important component of many biochemical processes.

科学的研究の応用

Peptide-Based Hydrogels for Biomedical Applications

“Fmoc-2,3-dehydroval-OH” derivatives have been utilized in the synthesis of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications. They offer a physiologically relevant environment for in vitro experiments and are used in drug delivery and diagnostic tools for imaging .

Tissue Engineering

The self-assembling nature of Fmoc-derivatives allows for the creation of rigid hydrogels, such as the Fmoc-K3 hydrogel. This particular hydrogel fully supports cell adhesion, survival, and duplication, making it a potential material for tissue engineering applications .

Self-Assembling Peptide Materials

Fmoc-derivatives, including “Fmoc-2,3-dehydroval-OH”, can self-assemble into supramolecular nanostructures under aqueous conditions. This property is crucial for the development of various biofunctional materials, which can be used to fabricate supramolecular nanostructures .

Supramolecular Nanostructure Morphology

The introduction of “Fmoc-2,3-dehydroval-OH” into peptide sequences can influence the morphology of supramolecular nanostructures. This is significant for the design of materials with specific physical properties and functionalities .

Hydrogel Network Formation

The ability of Fmoc-dipeptides to form stable hydrogels is of great interest. “Fmoc-2,3-dehydroval-OH” plays a role in the hydrogel network formation ability, which is essential for creating materials that can retain large amounts of water, making them suitable for various applications, including wound healing and drug delivery .

Chemical and Physical Responsiveness

Peptide-based hydrogels containing “Fmoc-2,3-dehydroval-OH” exhibit chemical and physical responsiveness to stimuli. This characteristic is advantageous for developing responsive drug delivery systems that can release therapeutic agents in response to specific environmental triggers .

Bioprinting Scaffolds

The structural properties of Fmoc-derivatives make them suitable as scaffolds for bioprinting applications. They can be used to create three-dimensional structures that mimic the extracellular matrix, providing a framework for cell growth and tissue formation .

Peptide Materials for Diagnostic Tools

Due to their self-assembling nature and biocompatibility, Fmoc-derivatives are also being explored as materials for diagnostic tools. They can be engineered to interact with specific biomolecules, making them useful in the detection and diagnosis of various diseases .

作用機序

Target of Action

Fmoc-2,3-dehydroval-OH is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It protects the amine group at the N-terminus during the peptide chain elongation . After each step of amino acid addition, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The fmoc group’s stability in various conditions significantly impacts the overall pharmacokinetics of the peptide it is protecting .

Result of Action

The use of Fmoc-2,3-dehydroval-OH in peptide synthesis allows for the creation of complex peptides with precise sequences . This is crucial in proteomics research, where understanding the structure and function of proteins is key .

Action Environment

The action of Fmoc-2,3-dehydroval-OH is influenced by the pH of the environment . A basic environment is necessary for the removal of the Fmoc group . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound .

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIIHAWJFLOAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2,3-dehydroval-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。